molecular formula C5H4N4 B129654 2-Aminopyrimidine-5-carbonitrile CAS No. 1753-48-6

2-Aminopyrimidine-5-carbonitrile

Cat. No.: B129654
CAS No.: 1753-48-6
M. Wt: 120.11 g/mol
InChI Key: SEUSFEKWVIFWTN-UHFFFAOYSA-N
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Description

2-Aminopyrimidine-5-carbonitrile is an organic compound with the molecular formula C5H4N4. It consists of a pyrimidine ring substituted with an amino group at the second position and a nitrile group at the fifth position. This compound is a colorless to yellowish solid, soluble in water and most organic solvents. It has a melting point of approximately 300-310°C and exhibits high thermal stability .

Mechanism of Action

Target of Action

2-Aminopyrimidine-5-carbonitrile primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. It has been identified as a key target in various cancers, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer .

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the suppression of cell proliferation and induction of apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR, this compound disrupts the downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation . Additionally, it has been suggested that this compound may inhibit the methionine biosynthesis pathway .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and no P-gp substrate activity . Its lipophilicity (Log Po/w) ranges from -0.43 to 0.81, indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .

Result of Action

The inhibition of EGFR by this compound leads to a decrease in cell proliferation and an increase in apoptosis in various cancer cell lines . For instance, it has been shown to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminopyrimidine-5-carbonitrile can be synthesized through various methods. One common method involves the amination and cyano reaction of pyrimidine derivatives. For example, 2-aminopyrimidine can be reacted with hydrocyanic acid to form the calcium phosphate salt . Another method involves the use of chitosan as a catalyst for the synthesis of this compound derivatives from guanidines, aldehydes, and cyanoketones under mild reaction conditions at 85°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Aminopyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form various derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.

    Condensation: Aldehydes and ketones in the presence of catalysts like chitosan or zinc chloride.

    Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have significant biological and pharmacological activities.

Scientific Research Applications

2-Aminopyrimidine-5-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Aminopyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields of research and industry.

Properties

IUPAC Name

2-aminopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUSFEKWVIFWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396795
Record name 2-aminopyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-48-6
Record name 2-Amino-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1753-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-aminopyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What are the advantages of using chitosan as a catalyst in the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives?

A1: Chitosan, a naturally occurring biopolymer, offers several advantages as a catalyst in synthesizing this compound derivatives [, ]. Firstly, it functions efficiently without any post-modification, utilizing its active –NH2 and –OH groups for catalysis [, ]. This eliminates the need for complex and potentially costly modification procedures. Secondly, chitosan promotes the reaction under mild conditions (85 °C) in the absence of solvent [, ], contributing to a greener and more sustainable approach. Finally, chitosan can be reused [, ], making it a cost-effective and environmentally friendly catalyst.

Q2: What is the general synthetic approach for preparing diverse this compound derivatives?

A2: A versatile method for synthesizing a library of diverse this compound derivatives involves a three-component reaction []. This reaction typically combines a guanidine, an aldehyde, and a cyanoketone, followed by spontaneous aromatization to yield the final product []. This strategy allows for the incorporation of various substituents into the this compound scaffold, enabling the exploration of structure-activity relationships and the development of compounds with potentially enhanced properties.

Q3: Have there been any computational studies on this compound, and what is their significance?

A3: Yes, quantum chemistry calculations have been performed on this compound to evaluate its potential as a dye sensitizer for solar cells []. These studies provide insights into the electronic structure and properties of the compound, which are crucial for understanding its behavior in photovoltaic devices. Computational modeling can guide the development of more efficient dye sensitizers for solar energy conversion.

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